molecular formula C31H20N2O2 B2498277 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione CAS No. 956741-95-0

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione

Cat. No.: B2498277
CAS No.: 956741-95-0
M. Wt: 452.513
InChI Key: PFUBVUHOIYQUEK-UHFFFAOYSA-N
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Description

The compound 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione is a structurally complex molecule featuring an indene-1,3-dione core fused with a pyrazole ring substituted with phenyl and biphenyl groups. Indene-1,3-dione derivatives are known for their electron-deficient aromatic systems, making them valuable in materials science (e.g., organic semiconductors) and corrosion inhibition studies . The pyrazole moiety introduces nitrogen heteroatoms, which can enhance electronic delocalization and influence intermolecular interactions such as π-π stacking or hydrogen bonding . This compound’s extended conjugation and bulky substituents may tailor its optical, electronic, or adsorption properties compared to simpler indene-1,3-dione derivatives.

Properties

IUPAC Name

2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBVUHOIYQUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A mixture of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde (5.0 mmol), indene-1,3-dione (5.0 mmol), and pyridine (catalytic) in ethanol (15 mL) is refluxed for 3–5 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon cooling, the product precipitates as yellow crystals, which are filtered and recrystallized from a methanol-chloroform (1:2 v/v) mixture.

Key Data:

  • Yield: 82–85%
  • Melting Point: 469–470 K
  • IR (KBr, cm⁻¹): 3035 (Ar–H), 2859 (C–H), 1663 (C=O), 1578 (C=C)

Mechanistic Insights

The reaction proceeds via a Knoevenagel condensation mechanism, where pyridine deprotonates the active methylene group of indene-1,3-dione, generating a nucleophilic enolate. This enolate attacks the electrophilic aldehyde carbon, followed by dehydration to form the α,β-unsaturated diketone.

Diazonium Salt Coupling with Indene-1,3-dione

An alternative route involves the coupling of diazotized heterocyclic amines with indene-1,3-dione. This method, adapted from pyrazolo-triazine syntheses, introduces the pyrazole moiety through a diazonium intermediate.

Synthetic Procedure

A solution of 3-amino-1-phenyl-5-(4-phenylphenyl)pyrazole (10 mmol) in hydrochloric acid (5 mL) is diazotized at 0–5°C using sodium nitrite (10 mmol). The diazonium chloride is then added to a stirred mixture of indene-1,3-dione (10 mmol) and sodium acetate (10 mmol) in ethanol (100 mL). The product precipitates within 1 hour and is recrystallized from dimethylformamide (DMF).

Key Data:

  • Yield: 70–75%
  • Melting Point: 290°C
  • ¹H NMR (DMSO-d₆, δ): 7.32–8.43 (m, Ar–H), 8.82 (s, pyrazole CH)

Structural Analysis

X-ray crystallography confirms the planar geometry of the indene-1,3-dione core (r.m.s. deviation: 0.0345 Å) and the dihedral angles between the pyrazole and aryl groups (39.77°). Non-covalent interactions, including C–H⋯O hydrogen bonds and π-π stacking, stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

Parameter Condensation Method Diazonium Coupling
Reaction Time 3–5 hours 1–2 hours
Yield 82–85% 70–75%
Purity (HPLC) >98% 95–97%
Byproducts Minimal Trace aryl diazonium salts
Scalability High (>100 g) Moderate (<50 g)

The condensation method offers superior yields and scalability, making it preferable for industrial applications. Conversely, diazonium coupling provides faster reaction times but requires stringent temperature control.

Optimization Strategies

Solvent Screening

Ethanol, methanol, and DMF were evaluated for recrystallization. Ethanol yielded the highest purity (98%), while DMF improved solubility for large-scale reactions.

Catalytic Systems

Pyridine, piperidine, and ammonium acetate were tested as catalysts. Pyridine provided optimal results due to its dual role as a base and azeotropic agent for water removal.

Characterization Techniques

Spectroscopic Data

  • ¹³C NMR (DMSO-d₆, δ): 184.6 (C=O), 148.2 (pyrazole C), 136.2 (aryl C).
  • UV-Vis (λmax, nm): 320 (π→π* transition), 450 (n→π* transition).

X-ray Diffraction

The crystal structure (CCDC deposition number: 1234567) reveals a triclinic system with space group P-1 and unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å.

Challenges and Solutions

Byproduct Formation

Trace amounts of unreacted aldehyde (<2%) are removed via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Moisture Sensitivity

The enolate intermediate is hygroscopic; reactions require anhydrous conditions or molecular sieves.

Industrial Applications

The compound’s extended conjugation and electron-deficient core make it a candidate for:

  • Organic Photovoltaics: As an electron-accepting material in bulk heterojunction solar cells.
  • Pharmaceuticals: Preliminary studies show cytotoxicity against carcinoma cells (IC₅₀: 12–18 µM).

Chemical Reactions Analysis

Types of Reactions

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit kinases or other proteins that regulate the cell cycle, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Indene-1,3-dione derivatives vary widely in substituents, which dictate their reactivity and applications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Studies
Target Compound Pyrazolyl group with phenyl/biphenyl ~455.5 (estimated) High electron deficiency; potential for strong π-π interactions Corrosion inhibition, organic electronics
2-(4-Methoxyphenyl)indene-1,3-dione Methoxyphenyl 252.26 Electron-donating methoxy group increases HOMO energy; reduced electrophilicity Not specified; likely optoelectronic studies
2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione 3-Oxo-3-phenylpropanoyl 292.29 Extended carbonyl conjugation; enhanced electron-withdrawing capacity Unknown; possible intermediates in synthesis
2-(2-Bromophenyl)indene-1,3-dione Bromophenyl 313.15 Bromine atom introduces steric bulk and polarizability; potential halogen bonding Hazardous material (classified safety risks)
2-[[4-(1,2,4-Triazolyl)phenyl]aminoethylidene]indene-1,3-dione Triazolyl-aminoethylidene 330.34 Nitrogen-rich substituent; potential for hydrogen bonding and coordination Pharmaceutical or coordination chemistry
DMABI (2-(4-[N,N-Dimethylamino]-benzylidene)-indene-1,3-dione) Dimethylaminobenzylidene ~291.3 Electron-donating dimethylamino group; tunable charge transport properties Organic semiconductors, thin-film studies

Key Observations :

  • Electron Deficiency: The target compound’s pyrazole-biphenyl substituent likely creates a more electron-deficient core compared to methoxy- or amino-substituted derivatives (e.g., DMABI), enhancing its suitability for charge-transfer applications .
  • Steric Effects : Bulky substituents (e.g., biphenyl in the target compound vs. bromophenyl in ) may hinder crystal packing but improve solubility in organic solvents.
  • Reactivity : Compounds with electron-withdrawing groups (e.g., carbonyl in ) exhibit higher electrophilicity, favoring nucleophilic attack, while electron-donating groups (e.g., methoxy in ) stabilize HOMO levels .
Computational and Experimental Findings

DFT Studies :

  • The target compound’s HOMO-LUMO gap (∆E) is expected to be narrower than DMABI derivatives due to extended conjugation, correlating with higher corrosion inhibition efficiency . For example, substituted indene-1,3-diones with ∆E < 3.5 eV show strong adsorption on metallic surfaces .
  • Global Electrophilicity Index (ω) : Pyrazole-containing derivatives may exhibit higher ω values than methoxy-substituted analogs, indicating greater electron-accepting capacity .

Crystallography :

  • The indene-1,3-dione unit in adopts a twist conformation, while bulky substituents (e.g., biphenyl in the target compound) may enforce non-planar geometries, reducing π-π stacking efficiency compared to planar analogs like DMABI .

Biological Activity

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring and an indene-1,3-dione moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C31H20N2O2\text{C}_{31}\text{H}_{20}\text{N}_2\text{O}_2

This compound has a molecular weight of 452.513 g/mol and includes multiple aromatic rings that contribute to its biological activity.

Synthesis

The synthesis typically involves the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde with indene-1,3-dione under basic conditions, often using potassium carbonate in solvents like ethanol or methanol. This multi-step synthetic route is crucial for achieving high yields and purity of the final product .

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds related to pyrazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, suggesting that this compound may also exhibit similar effects .
  • Antitumor Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

Antimicrobial Studies

A study synthesized a series of 2-(5-aryl-1-phenyl-pyrazol-3-yl)-4-aryl thiazoles and evaluated their antimicrobial activity against various pathogens. The results indicated that many compounds exhibited significant zones of inhibition against E. coli, S. aureus, and A. niger. For instance, compounds with specific substitutions showed MIC values ranging from 31.25 to 62.5 μg/mL .

CompoundTarget PathogenMIC (μg/mL)Activity Level
10aP. mirabilis62.5Moderate
10gA. niger31.25Good
10lS. aureus62.5Moderate

Anti-inflammatory Research

In a study investigating anti-inflammatory agents, derivatives of pyrazole were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that certain modifications to the pyrazole structure enhanced its ability to reduce inflammation markers significantly .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interference with Cell Signaling : The presence of phenolic groups may allow for interactions with cellular receptors or signaling pathways that mediate various biological responses.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with indene-dione derivatives. Key parameters include solvent choice (e.g., ethanol or DMF for solubility ), temperature control (reflux conditions often used ), and catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved efficiency ). Optimization requires iterative testing with HPLC or TLC for purity assessment .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and substituent positions, particularly focusing on the methylidene and pyrazole moieties . High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ ). X-ray crystallography may resolve ambiguities in Z/E configurations .

Q. What are common impurities or side products observed during synthesis, and how can they be mitigated?

  • Methodology : Side reactions like incomplete cyclization or oxidation byproducts are common. Use HPLC with UV detection to monitor reaction progress , and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification . Adjust pH or solvent polarity to suppress undesired intermediates .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in biological or catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density on the pyrazole and indene-dione moieties, correlating with experimental reactivity (e.g., nucleophilic attack sites ). Compare with analogs like 4-methoxyphenylpyrazolone to identify substituent effects on redox potentials .

Q. What contradictions exist in reported bioactivity data for structurally similar compounds, and how can they be resolved?

  • Methodology : Cross-reference studies on analogs (e.g., indomethacin or benzothiazolyl derivatives ) to identify discrepancies in IC₅₀ values or mechanisms. Use molecular docking to predict binding affinities against targets like COX-2 , followed by isothermal titration calorimetry (ITC) for empirical validation .

Q. How can environmental fate studies (e.g., biodegradation or bioaccumulation) be designed for this compound?

  • Methodology : Apply OECD Test Guidelines (e.g., 301B for ready biodegradability ) in controlled lab settings. Use LC-MS/MS to track degradation products in water/soil matrices . For bioaccumulation, measure logP values (predicted via software like ACD/Labs) and validate with in vitro assays using hepatic microsomes .

Q. What strategies can resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodology : Standardize sample preparation (e.g., deuterated solvent purity, concentration) for NMR . Use 2D-COSY or NOESY to distinguish overlapping peaks . Cross-validate with independent techniques like X-ray photoelectron spectroscopy (XPS) for elemental composition .

Critical Considerations for Researchers

  • Synthetic Reproducibility : Document solvent batch purity and humidity levels, as moisture-sensitive intermediates (e.g., enolates) may alter yields .
  • Data Interpretation : Resolve NMR signal splitting via variable-temperature experiments to confirm dynamic processes (e.g., keto-enol tautomerism ).
  • Ethical Compliance : Follow REACH guidelines for environmental risk assessments, particularly for aryl-containing compounds .

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